molecular formula C20H25N3O4S B2499143 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 899997-00-3

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2499143
CAS No.: 899997-00-3
M. Wt: 403.5
InChI Key: DLZFKKHSLZHFRC-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group and a sulfonylethyl linker. This compound belongs to a class of molecules designed for targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the structural similarity of the piperazine moiety to endogenous ligands.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZFKKHSLZHFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Reacting 1-chloro-2-methoxybenzene with anhydrous piperazine in dimethylformamide (DMF) at 120°C for 24 hours yields 4-(2-methoxyphenyl)piperazine. Catalytic potassium iodide enhances reactivity by facilitating halide displacement.

Reaction Conditions

Parameter Value
Solvent DMF
Temperature 120°C
Catalyst KI (10 mol%)
Yield 65–70%

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed cross-coupling between 2-methoxyphenyl bromide and piperazine employs tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as a ligand:

$$
\text{2-Methoxyphenyl bromide} + \text{Piperazine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{4-(2-Methoxyphenyl)piperazine}
$$

Optimized Parameters

Parameter Value
Solvent Toluene
Temperature 100°C
Ligand Xantphos (5 mol%)
Yield 75–80%

Preparation of 2-Aminoethyl Benzamide

The ethylenediamine linker is functionalized with a benzamide group through acyl chloride aminolysis:

Benzoylation of Ethylenediamine

Ethylenediamine reacts with benzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield N-(2-aminoethyl)benzamide:

$$
\text{Benzoyl chloride} + \text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Aminoethyl)benzamide}
$$

Characterization Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.75–7.72 (m, 2H, Ar-H), 7.50–7.43 (m, 3H, Ar-H), 3.65 (t, J = 6.0 Hz, 2H, -CH$$2$$-NH), 3.12 (t, J = 6.0 Hz, 2H, -CH$$2$$-NH$$2$$)
  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H stretch), 1645 cm$$^{-1}$$ (C=O stretch)

Sulfonylation of 4-(2-Methoxyphenyl)piperazine

The critical sulfonamide bridge is constructed via reaction of 4-(2-methoxyphenyl)piperazine with 2-(benzamido)ethanesulfonyl chloride:

Synthesis of 2-(Benzamido)ethanesulfonyl Chloride

N-(2-Mercaptoethyl)benzamide, prepared by treating 2-mercaptoethylamine with benzoyl chloride, undergoes oxidative chlorination using chlorine gas in hydrochloric acid:

$$
\text{N-(2-Mercaptoethyl)benzamide} + 3\text{Cl}_2 \rightarrow \text{N-(2-Sulfonylethyl)benzamide chloride} + 2\text{HCl}
$$

Reaction Conditions

Parameter Value
Oxidizing Agent Cl$$_2$$ (g)
Solvent HCl (conc.)
Temperature 0–5°C
Yield 55–60%

Coupling with Piperazine

The sulfonyl chloride reacts with 4-(2-methoxyphenyl)piperazine in tetrahydrofuran (THF) using pyridine as a base:

$$
\text{4-(2-Methoxyphenyl)piperazine} + \text{N-(2-Sulfonylethyl)benzamide chloride} \xrightarrow{\text{Pyridine}} \text{Target Compound}
$$

Optimized Parameters

Parameter Value
Solvent THF
Base Pyridine (2 eq)
Temperature Room temperature
Yield 45–50%

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol.

Analytical Data

  • Molecular Formula : C$${20}$$H$${25}$$N$${3}$$O$${4}$$S
  • Molecular Weight : 403.07 g/mol
  • Melting Point : 148–150°C
  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.85–7.82 (m, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 7.05–6.95 (m, 4H, Piperazine-H), 3.85 (s, 3H, OCH$$3$$), 3.45–3.35 (m, 4H, Piperazine-CH$$2$$), 3.20–3.10 (m, 4H, Piperazine-CH$$2$$), 2.95 (t, J = 6.4 Hz, 2H, SO$$2$$-CH$$2$$), 2.65 (t, J = 6.4 Hz, 2H, NH-CH$$_2$$)
  • HRMS (ESI+) : m/z 404.1583 [M+H]$$^+$$ (calc. 404.1589)

Alternative Synthetic Routes

One-Pot Sulfonylation

A streamlined approach combines N-(2-aminoethyl)benzamide and 4-(2-methoxyphenyl)piperazine with sulfur trioxide triethylamine complex, achieving a 40% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the sulfonylation step, improving yield to 55% while reducing reaction time.

Challenges and Optimization

  • Sulfonyl Chloride Instability : The intermediate sulfonyl chloride hydrolyzes readily; thus, reactions must proceed under anhydrous conditions.
  • Piperazine Basicity : Excess base (pyridine) neutralizes HCl, preventing protonation of the piperazine nitrogen and ensuring efficient coupling.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release, muscle contraction, and other cellular functions .

Comparison with Similar Compounds

Structural Features and Receptor Targeting

The following compounds share core structural elements with N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide but differ in substituents and functional groups:

Compound Name Key Structural Differences Primary Target Application/Findings
18F-MPPF (4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)piperazinyl]ethyl]-N-2-pyridinylbenzamide) Fluorine atom at benzamide para-position; pyridinyl group 5-HT1A receptors PET imaging agent; high radiochemical purity (>95%) via microwave synthesis .
18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide) Cyclohexanecarboxamide core instead of benzamide; fluorine at cyclohexane 5-HT1A receptors Defluorination in vivo causes skull uptake; mitigated by miconazole co-administration .
4-Nitro derivative (N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide) Nitro group at benzamide para-position Not explicitly stated Crystallographic data (monoclinic P21/n, Z=4) confirm planar benzamide and piperazine conformation .
4-Iodo derivative (4-iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide hydrochloride) Iodo substitution at benzamide para-position Not explicitly stated Structural complexity suggests potential as a radioligand or therapeutic agent .

Pharmacological and Metabolic Differences

  • Receptor Binding: 18F-MPPF and 18F-FCWAY exhibit high affinity for 5-HT1A receptors, validated via PET imaging in rodents and humans. The benzamide/cyclohexanecarboxamide core and fluorine substitution are critical for receptor engagement .
  • Metabolic Stability :

    • 18F-FCWAY undergoes rapid defluorination in vivo, leading to bone uptake of 18F-fluoride. This issue is resolved by pre-treatment with miconazole, a CYP450 inhibitor .
    • The sulfonylethyl linker in the target compound may confer resistance to enzymatic degradation, though direct evidence is lacking. Sulfonyl groups are generally less prone to hydrolysis than esters or amides.
  • Synthetic Accessibility :

    • 18F-MPPF is synthesized via microwave-assisted nucleophilic substitution, achieving 34–50% radiochemical yield .
    • The 4-nitro derivative is synthesized using conventional methods, with crystallographic data confirming structural integrity .

Clinical and Research Implications

  • Imaging Agents :
    • 18F-MPPF and 18F-FCWAY are used to quantify 5-HT1A receptor density in neuropsychiatric disorders (e.g., depression, epilepsy). The target compound’s sulfonyl group could enhance blood-brain barrier penetration or reduce off-target binding .
  • Therapeutic Potential: Piperazine-containing benzamides are explored for dopamine D3 receptor modulation (e.g., compound 7o in ), though the target compound’s sulfonyl group may shift selectivity toward serotonin receptors .

Biological Activity

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological and psychiatric disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone substituted with a sulfonyl group linked to a piperazine moiety , which is further substituted with a 2-methoxyphenyl group . This unique structure enhances its interaction with various biological targets, particularly neurotransmitter receptors.

Property Details
Molecular FormulaC21H26N4O6S
Molecular Weight462.5 g/mol
PurityTypically 95%

This compound primarily acts as an antagonist at the alpha1-adrenergic receptors and has shown significant binding affinity to dopamine D4 receptors . These interactions can modulate neurotransmitter signaling pathways, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

  • Alpha1-Adrenergic Receptor Antagonism : This action may lead to vasodilation and reduced smooth muscle contraction, contributing to potential therapeutic effects in cardiovascular conditions.
  • Dopamine D4 Receptor Interaction : The compound's influence on dopaminergic signaling may provide therapeutic benefits in treating psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to influence neurotransmitter systems suggests potential applications in neuroprotection and cognitive enhancement.

Case Studies and Research Findings

  • Study on Dopaminergic Signaling : A study explored the effects of piperazine derivatives on dopamine receptor signaling, highlighting the potential of this compound to modulate these pathways effectively.
  • Neuroprotection Research : Investigations into related compounds have revealed their capacity to protect neurons from oxidative stress, indicating that this compound may share similar protective mechanisms.
  • Pharmacological Studies : Research has focused on the pharmacokinetic properties of benzamide derivatives, suggesting that modifications in their structure can significantly alter their biological activity and receptor affinity.

Q & A

Q. Critical Parameters :

  • Purity of intermediates (monitored via TLC or HPLC).
  • Reaction temperature control (e.g., sulfonylation at 0–5°C to avoid side reactions) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Q. Standard Methods :

  • NMR Spectroscopy : Confirms regiochemistry of the piperazine ring and sulfonamide linkage (e.g., δ 3.3–3.7 ppm for piperazine protons, δ 7.5–8.0 ppm for benzamide aromatic protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₆H₂₈N₄O₄S: 500.18) .
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous piperazine-sulfonamide derivatives (e.g., space group P21/n, β = 108.5°) .

Advanced Tip : Use 2D NOESY to confirm spatial proximity between the methoxyphenyl group and sulfonamide .

Advanced: How can researchers optimize the coupling reaction between sulfonylated piperazine and benzoyl chloride derivatives?

Q. Methodological Approach :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Base Selection : Strong bases (e.g., NaH) improve reaction efficiency but may degrade sensitive substrates; milder alternatives like DIPEA are preferable for thermally labile intermediates .
  • Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation via intermediate stabilization .

Case Study : A 72% yield was achieved using acetonitrile/DIPEA at 60°C for 6 hours, confirmed by HPLC purity >98% .

Advanced: How should researchers evaluate this compound’s binding affinity for serotonin receptors?

Q. Experimental Design :

Radioligand Displacement Assays : Use [³H]LSD or [³H]8-OH-DPAT to measure Ki values at 5-HT₁A/7 receptors .

Functional Assays : Monitor cAMP inhibition (5-HT₁A) or calcium flux (5-HT₂A) in HEK293 cells transfected with human receptors .

Molecular Docking : Validate binding poses using homology models (e.g., AutoDock Vina) and compare with reference ligands like buspirone .

Data Interpretation : Contradictions in Ki values across studies may arise from receptor subtype selectivity or assay conditions (e.g., membrane preparation vs. whole-cell systems) .

Advanced: How can conflicting pharmacological data (e.g., IC₅₀ variability) be resolved?

Q. Analytical Strategies :

  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and account for variables like cell type, assay duration, and ligand concentration .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. fluorine on the phenyl ring) to isolate steric/electronic effects .
  • Kinetic Studies : Measure on/off rates (SPR or patch-clamp) to distinguish competitive vs. allosteric inhibition .

Example : Variability in 5-HT₁A binding (IC₅₀ = 10–100 nM) may reflect differences in membrane lipid composition or G-protein coupling .

Advanced: What computational tools are recommended for predicting metabolic stability?

Q. Workflow :

Metabolite Prediction : Use Schrödinger’s Metabolism Module or GLORYx to identify likely oxidation/hydrolysis sites (e.g., piperazine ring or sulfonamide) .

CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes .

MD Simulations : Assess conformational stability of the sulfonamide linkage in aqueous environments (AMBER or GROMACS) .

Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., t½ > 60 minutes in rat liver microsomes) .

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